

The Discovery and Development of Nefopam: A Technical Guide

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam, a centrally-acting, non-opioid analgesic, represents a unique therapeutic agent with a multifaceted mechanism of action. Developed in the 1960s, its journey from a potential muscle relaxant and antidepressant to a recognized analgesic has been marked by extensive pharmacological investigation. This technical guide provides a comprehensive overview of the discovery, development, and core pharmacology of Nefopam. It details the initial synthesis, preclinical and clinical evaluation, and elucidates its complex mechanism of action involving the inhibition of monoamine reuptake and modulation of ion channels and N-methyl-D-aspartate (NMDA) receptors. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the scientific foundation of Nefopam's therapeutic utility.

Discovery and Initial Development

Nefopam, a compound belonging to the benzoxazocine class, was first developed in the 1960s. [1] Initially known by the name fenazocine, it was structurally derived from orphenadrine and diphenhydramine.[1][2] The initial synthesis of Nefopam was carried out by the Rexall Drug and Chemical Company.[3] The seminal work on its synthesis is detailed in U.S. Patent 3,830,803. [3]



Early investigations into the pharmacological profile of fenazocine explored its potential as a muscle relaxant and an antidepressant.[1] However, subsequent studies revealed its potent analgesic properties, which then became the primary focus of its clinical development.[1]

Chemical Synthesis

The foundational synthesis of Nefopam, as described in U.S. Patent 3,830,803, involves a multi-step process starting from 2-(N-methylaminomethyl)benzhydrol.[3]

Experimental Protocol: Synthesis of 5-methyl-1-phenyl-1,3,4,6-tetrahydro-5H-benz[f]-2,5-oxazocin-4-one[3]

- Starting Material: 2-(N-methylaminomethyl)benzhydrol.
- Reaction: The starting material (5.0 g, 0.022 mole) is dissolved in a mixture of ether (50 ml) and pyridine (5 ml).
- Acylation: The mixture is cooled in an ice bath, and chloroacetyl chloride (3.5 ml) is added dropwise with stirring.
- Incubation: The reaction mixture is allowed to stand for 3 hours at room temperature.
- Work-up: The mixture is then processed to isolate the intermediate product.
- Cyclization: The intermediate is subsequently cyclized to form 5-methyl-1-phenyl-1,3,4,6-tetrahydro-5H-benz[f]-2,5-oxazocin-4-one.
- Reduction: The resulting oxazocin-4-one (4.1 g, 0.016 mole) is added to lithium aluminum hydride (0.8 g, 0.021 mole) in tetrahydrofuran (75 ml).
- Reflux: The mixture is refluxed for several hours.
- Quenching and Isolation: After cooling, the reaction is quenched by the successive addition
 of water (0.8 ml), 15% sodium hydroxide solution (0.8 ml), and again water (2.4 ml). The final
 product, 5-methyl-1-phenyl-1,3,4,6-tetrahydro-5H-benz[f]-2,5-oxazocine (Nefopam), is then
 isolated.



Pharmacological Profile

Nefopam's analgesic effect is attributed to a complex interplay of mechanisms at the central nervous system level. Unlike traditional opioids or non-steroidal anti-inflammatory drugs (NSAIDs), Nefopam does not act on opioid receptors and lacks anti-inflammatory properties.[4] Its primary mechanisms of action include the inhibition of monoamine reuptake, modulation of voltage-gated ion channels, and interaction with the NMDA receptor system.[4][5][6]

Monoamine Reuptake Inhibition

Nefopam is a potent inhibitor of the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) in the synaptic cleft.[4] This action increases the concentration of these neurotransmitters, which are key components of the descending pain modulatory pathways.[7][8] The enhanced monoaminergic transmission is believed to contribute significantly to its analgesic effects.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters[9]

- Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are prepared.
- Radioligands: Specific radioligands for each transporter are used (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).
- Assay: Varying concentrations of Nefopam are incubated with the cell membranes and the respective radioligand.
- Data Analysis: The concentration of Nefopam that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: Binding Affinities (Ki) of Nefopam for Monoamine Transporters



Transporter	Ki (nM)
SERT	29
NET	33
DAT	531

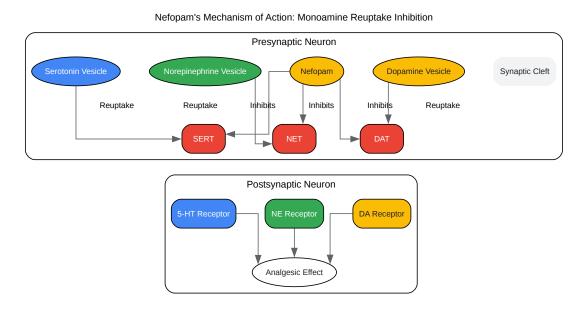
Data sourced from BenchChem.[9]

Table 2: In Vitro Affinity (IC50) of Nefopam for Serotonergic Receptors

Receptor	IC50 (μM)
5-HT₂C	1.4
5-HT ₂ A	5.1
5-HT ₃	22.3
5-HT ₁ B	41.7
5-HT1A	64.9

Data sourced from a study by Verleye et al.[10]





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Caption: Nefopam inhibits monoamine reuptake at the presynaptic terminal.

Ion Channel Modulation

Nefopam has been shown to interact with voltage-gated sodium and calcium channels.[4][6] By blocking these channels, Nefopam can reduce neuronal excitability and decrease the propagation of pain signals.[4] This action contributes to its overall analgesic effect and may be particularly relevant in neuropathic pain states.

Experimental Protocol: Whole-Cell Patch Clamp for Sodium Channel Activity



A generalized protocol involves:

- Cell Culture: Use of a cell line expressing the voltage-gated sodium channel of interest (e.g., Nav1.7).
- Electrophysiology Setup: A patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
- Recording: Whole-cell voltage-clamp recordings are performed to measure sodium currents in response to voltage steps.
- Drug Application: Nefopam is applied to the cells at various concentrations.
- Data Analysis: The effect of Nefopam on the amplitude and kinetics of the sodium currents is analyzed to determine its inhibitory properties.

Experimental Protocol: Calcium Imaging Assay

A generalized protocol includes:

- Cell Culture and Plating: Cells expressing the target calcium channels are cultured and plated in microplates.
- Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.
- Fluorescence Measurement: A fluorescence microplate reader is used to measure baseline fluorescence.
- Compound Addition: Nefopam is added to the wells.
- Data Analysis: The change in fluorescence intensity, indicating a change in intracellular calcium concentration, is measured to assess the inhibitory effect of Nefopam on calcium influx.

Table 3: Effect of Nefopam on Voltage-Sensitive Calcium Channels



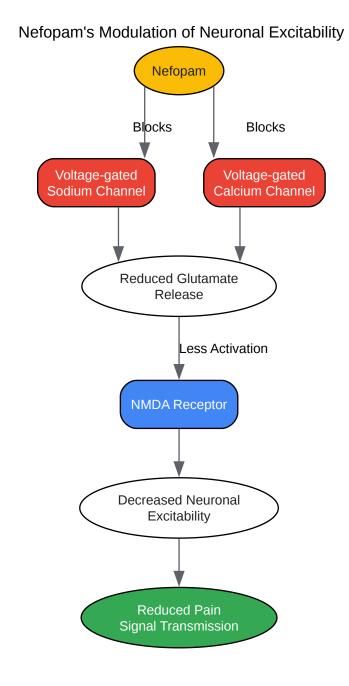
Parameter	Value
Concentration for 50% neuroprotection	47 μΜ
Concentration for full neuroprotection	100 μΜ
Reduction in BayK8644-induced Ca ²⁺ increase	73% at 100 μM
Concentration for 50% cGMP formation inhibition	58 μΜ

Data from a study on NMDA-mediated excitotoxicity.[11]

NMDA Receptor Modulation

Nefopam also modulates the glutamatergic system, in part through its interaction with N-methyl-D-aspartate (NMDA) receptors.[5] While it does not directly bind to the primary agonist site, it is thought to indirectly antagonize NMDA receptor function, potentially by reducing glutamate release secondary to its effects on ion channels.[6][12] This action may contribute to its effectiveness in preventing central sensitization and hyperalgesia.





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Caption: Nefopam reduces neuronal excitability and pain signaling.

Preclinical and Clinical Efficacy



The analgesic efficacy of Nefopam has been demonstrated in a variety of preclinical pain models and confirmed in clinical trials for the management of moderate to severe pain.

Preclinical Studies

Acetic Acid-Induced Writhing Test: This model of visceral pain is commonly used to screen for analgesic activity.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

- Animals: Male ICR mice are typically used.
- Drug Administration: Nefopam is administered intraperitoneally at various doses.
- Induction of Writhing: 30 minutes after drug administration, a 0.6% solution of acetic acid is injected intraperitoneally.
- Observation: The number of writhes (abdominal constrictions) is counted for a set period (e.g., 10 minutes), starting 5 minutes after the acetic acid injection.
- Data Analysis: The percentage of inhibition of writhing compared to a control group is calculated to determine the ED50 (the dose that produces 50% of the maximal effect).

Formalin Test: This model allows for the assessment of analgesic effects on both acute, neurogenic pain (Phase 1) and persistent, inflammatory pain (Phase 2).

Experimental Protocol: Formalin Test in Mice

- Animals: Male ICR mice are used.
- Drug Administration: Nefopam is administered subcutaneously at various doses.
- Induction of Pain: A 2.5% formalin solution is injected into the plantar surface of the hind paw.
- Observation: The time spent licking the injected paw is recorded in two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).



 Data Analysis: The analgesic effect is quantified by the reduction in licking time in each phase compared to a control group.

Table 4: Preclinical Analgesic Efficacy of Nefopam

Pain Model	Species	Route of Administration	ED ₅₀ (mg/kg)
Acetic Acid-Induced Writhing	Mouse	Intraperitoneal	1-30 (dose-dependent inhibition)
Formalin Test (Phase 1)	Mouse	Subcutaneous	1-10 (dose-dependent inhibition)
Formalin Test (Phase 2)	Mouse	Subcutaneous	1-10 (dose-dependent inhibition)
Norepinephrine Depletion Antagonism	Mouse	Not specified	12
Serotonin Depletion Antagonism	Mouse	Not specified	11

Data compiled from various preclinical studies.[10][13][14]

Clinical Trials

Clinical studies have evaluated the efficacy of Nefopam in various pain settings, particularly for the management of postoperative pain. These trials have generally demonstrated that Nefopam is an effective analysesic for moderate to severe pain.[15][16]

A systematic review of randomized controlled trials found that nefopam significantly reduces opioid consumption in postoperative patients by an average of 38%.[16] However, some studies in specific pain populations, such as cancer pain, have not shown a statistically significant reduction in pain scores compared to placebo, although a trend towards reduced opioid consumption was observed.[13]

Table 5: Summary of a Clinical Trial of Nefopam for Cancer Pain



Parameter	Nefopam Group (n=20)	Placebo Group (n=20)	p-value
Pain Reduction at 24h (% patients)	80%	75%	>0.05
Median Morphine Consumption at 48h (mg)	25.5	37	0.499

Data from a randomized controlled study by Srisangkhap and colleagues.[13]

Conclusion

The discovery and development of Nefopam have provided a valuable non-opioid analgesic option for the management of moderate to severe pain. Its unique and complex mechanism of action, involving the inhibition of monoamine reuptake and modulation of key ion channels and receptors involved in pain transmission, distinguishes it from other classes of analgesics. This technical guide has provided a comprehensive overview of the key milestones in its history, from its initial synthesis to its established pharmacological profile and clinical utility. The detailed experimental protocols and summary data presented herein offer a valuable resource for researchers and clinicians seeking a deeper understanding of this important therapeutic agent. Further research into the nuanced aspects of its mechanism of action may yet unlock its full therapeutic potential.

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References

- 1. Nefopam Wikipedia [en.wikipedia.org]
- 2. Effect of Nefopam on Dysesthesia, Postoperative Pain, and Satisfaction in Patients with Lumbar Spinal Stenosis Undergoing Spine Surgery: A Double-Blind, Randomized Study [mdpi.com]

Foundational & Exploratory





- 3. US3830803A 5-loweralkyl-1-phenyl-1,3,4,6-tetrahydro-5h-benz(f)-2,5-oxazocines and 4-ones Google Patents [patents.google.com]
- 4. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 5. Rediscovery of Nefopam for the Treatment of Neuropathic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spinal Noradrenergic Modulation and the Role of the Alpha-2 Receptor in the Antinociceptive Effect of Intrathecal Nefopam in the Formalin Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nefopam, a Non-sedative Benzoxazocine Analgesic, Selectively Reduces the Shivering Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Role of catecholamines and serotonin receptor subtypes in nefopam-induced antinociception PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analgesic efficacy of nefopam for cancer pain: a randomized controlled study PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of nefopam as a monoamine uptake inhibitor in vivo in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single dose oral nefopam for acute postoperative pain in adults PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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